molecular formula C11H12ClN3O3S B5767395 N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide

N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide

Cat. No.: B5767395
M. Wt: 301.75 g/mol
InChI Key: DTSKINWRNDREPT-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide is an organic compound with the molecular formula C₁₁H₁₂ClN₃O₃S It is characterized by the presence of a 4-chloro-3-nitrophenyl group attached to a carbamothioyl group, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide typically involves the reaction of 4-chloro-3-nitroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with a thiol to form the desired carbamothioyl compound. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

    Reduction: 4-amino-3-nitrophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide
  • N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-nitrobenzamide

Uniqueness

N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide is unique due to its specific structural features, such as the butanamide moiety, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3S/c1-2-3-10(16)14-11(19)13-7-4-5-8(12)9(6-7)15(17)18/h4-6H,2-3H2,1H3,(H2,13,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSKINWRNDREPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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